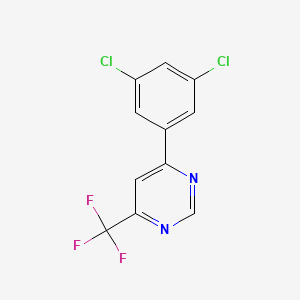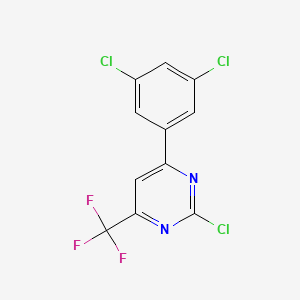![molecular formula C7H10F3NO3S2 B13727608 N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroacetyl group, an aminoethyl group, and a dithio linkage, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid typically involves multiple steps. One common method starts with the reaction of glycine with di-tert-butyl dicarbonate to form N-(tert-butoxycarbonyl)glycine. This intermediate is then reacted with trifluoroethylamine hydrochloride in the presence of N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(2,2,2-trifluoroethyl)glycine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfides.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the dithio linkage can interact with thiol groups in proteins, leading to enzyme inhibition or protein modification. These interactions can affect various cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Shares the trifluoroacetyl group but lacks the dithio linkage.
N-(tert-butoxycarbonyl)glycine: Used as an intermediate in the synthesis of the target compound.
2-aminoethanethiol: Provides the aminoethyl group and dithio linkage.
Uniqueness
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid is unique due to its combination of a trifluoroacetyl group, an aminoethyl group, and a dithio linkage. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H10F3NO3S2 |
|---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
3-[2-[(2,2,2-trifluoroacetyl)amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO3S2/c8-7(9,10)6(14)11-2-4-16-15-3-1-5(12)13/h1-4H2,(H,11,14)(H,12,13) |
InChI-Schlüssel |
YUDYRUFGSYQIPF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCNC(=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


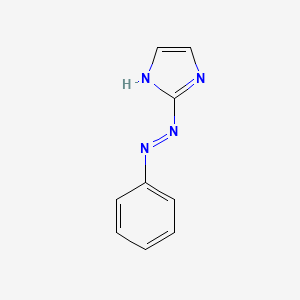

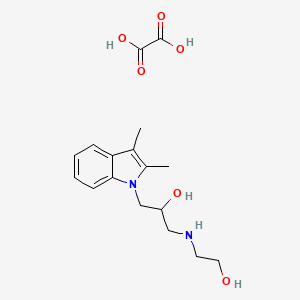
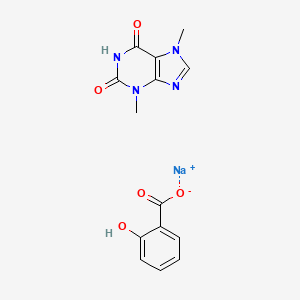
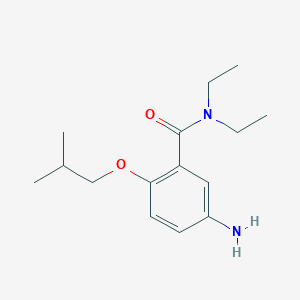
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)


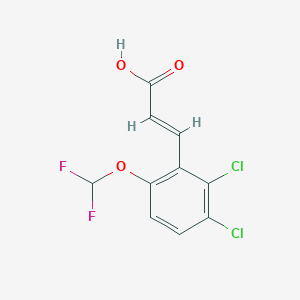
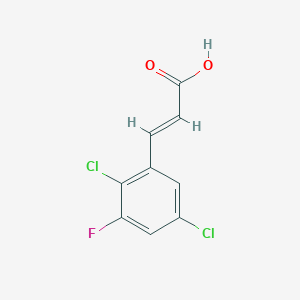

![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
